molecular formula C9H7FN4 B15090296 N-(5-Fluoropyridin-2-yl)pyrazin-2-amine

N-(5-Fluoropyridin-2-yl)pyrazin-2-amine

Katalognummer: B15090296
Molekulargewicht: 190.18 g/mol
InChI-Schlüssel: NAPDFHNZRCOIKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazine moiety. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both nitrogen and fluorine atoms in its structure. The fluorine atom, in particular, imparts distinct electronic characteristics that can affect the compound’s reactivity and interactions with other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine typically involves the formation of the fluoropyridine and pyrazine rings followed by their coupling. One common method for synthesizing fluoropyridines involves the nucleophilic substitution of a leaving group (such as a halide) with a fluoride ion. For example, 2-fluoropyridine can be synthesized by reacting 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

The pyrazine moiety can be synthesized through various methods, including the condensation of appropriate amines with diketones or other suitable precursors. Once both the fluoropyridine and pyrazine components are prepared, they can be coupled using standard amination reactions to form this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and efficiency, as well as the development of catalytic processes to minimize waste and reduce the need for expensive reagents .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Fluoropyridin-2-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce a range of amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(5-Fluoropyridin-2-yl)pyrazin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The pyrazine ring can also contribute to the compound’s overall electronic properties, influencing its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is unique due to the combination of a fluoropyridine and a pyrazine ring in a single molecule. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H7FN4

Molekulargewicht

190.18 g/mol

IUPAC-Name

N-(5-fluoropyridin-2-yl)pyrazin-2-amine

InChI

InChI=1S/C9H7FN4/c10-7-1-2-8(13-5-7)14-9-6-11-3-4-12-9/h1-6H,(H,12,13,14)

InChI-Schlüssel

NAPDFHNZRCOIKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1F)NC2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.